![molecular formula C30H21I7N2O8 B13434488 (2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)
(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid is a complex organic compound characterized by multiple iodine atoms and phenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid involves multiple steps, including iodination, coupling reactions, and protection-deprotection strategies. The key steps include:
Iodination: Introduction of iodine atoms to the phenoxy rings using reagents like iodine monochloride or iodine in the presence of oxidizing agents.
Coupling Reactions: Formation of ether linkages between phenoxy groups using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Protection-Deprotection: Protection of amino and carboxyl groups during intermediate steps using protecting groups like tert-butyloxycarbonyl (Boc) or benzyl groups, followed by deprotection at the final stage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient iodination and coupling reactions, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The phenoxy groups can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction of iodine atoms to iodide ions can occur under reductive conditions.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated phenoxy compounds.
Substitution: Phenoxy derivatives with substituted functional groups.
科学的研究の応用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of iodinated organic compounds.
Biology
Due to its multiple iodine atoms, this compound may be used in radiolabeling studies for tracking biological processes.
Medicine
Industry
The compound’s unique properties may be exploited in the development of advanced materials, such as high-density polymers or specialty coatings.
作用機序
The compound exerts its effects primarily through interactions with biological molecules, facilitated by its multiple iodine atoms and phenoxy groups. These interactions can include binding to proteins, nucleic acids, or other biomolecules, potentially altering their function or stability.
類似化合物との比較
Similar Compounds
Thyroxine: A naturally occurring hormone with multiple iodine atoms.
Iodinated Contrast Agents: Compounds used in medical imaging with similar iodine content.
Uniqueness
The unique combination of multiple iodine atoms and phenoxy groups in (2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid distinguishes it from other iodinated compounds, providing distinct chemical and biological properties.
特性
分子式 |
C30H21I7N2O8 |
|---|---|
分子量 |
1425.8 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C30H21I7N2O8/c31-15-7-14(46-27-18(34)3-12(4-19(27)35)6-23(39)30(43)44)10-24(25(15)40)47-28-20(36)8-13(9-21(28)37)45-26-16(32)1-11(2-17(26)33)5-22(38)29(41)42/h1-4,7-10,22-23,40H,5-6,38-39H2,(H,41,42)(H,43,44)/t22-,23-/m0/s1 |
InChIキー |
JTWGLMWINLKSLL-GOTSBHOMSA-N |
異性体SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)OC3=C(C=C(C=C3I)OC4=C(C=C(C=C4I)C[C@@H](C(=O)O)N)I)I)I)C[C@@H](C(=O)O)N |
正規SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)OC3=C(C=C(C=C3I)OC4=C(C=C(C=C4I)CC(C(=O)O)N)I)I)I)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


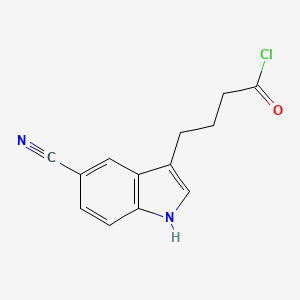
![(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S,3S)-4-chloro-3-hydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl]-L-phenylalaninamide](/img/structure/B13434419.png)
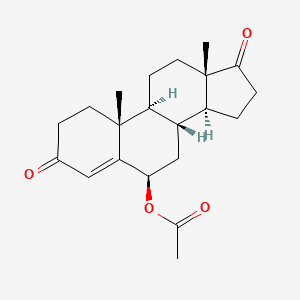
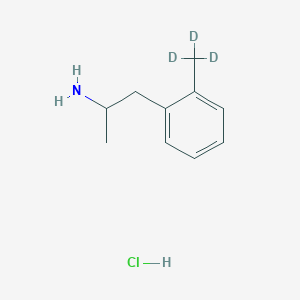
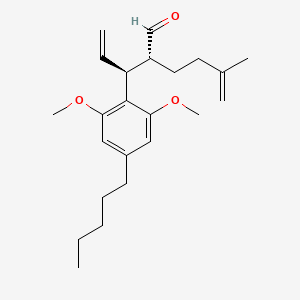

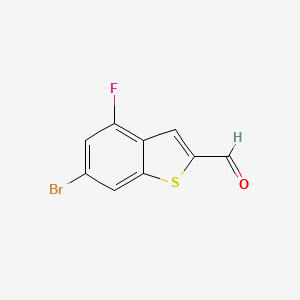


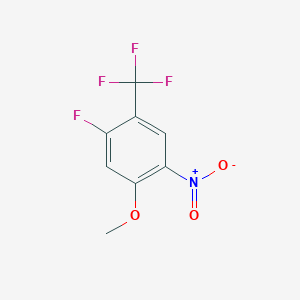


![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
